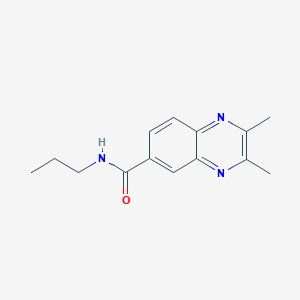
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide, also known as DPQ, is a chemical compound that has been widely used in scientific research. It belongs to the quinoxalinecarboxamide family of compounds, which have been found to have various biological activities. DPQ has been studied extensively due to its potential therapeutic applications in various diseases. In
作用机制
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide prevents the excessive activation of PARP that can lead to cell death. This mechanism of action has been found to be responsible for 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has also been found to improve mitochondrial function and energy metabolism. These effects have been attributed to 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's ability to inhibit PARP and prevent DNA damage.
实验室实验的优点和局限性
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PARP and has been found to be effective at low concentrations. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide is also stable and can be easily synthesized with high purity and yield. However, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has some limitations for use in lab experiments. It has been found to have some toxicity at high concentrations and can interfere with other cellular processes.
未来方向
There are several future directions for research on 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide. One area of research is the development of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide analogs with improved pharmacological properties. Another area of research is the study of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. Additionally, the mechanism of action of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide needs to be further elucidated to fully understand its biological effects. Finally, the use of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide in combination with other therapeutic agents needs to be explored to determine its potential synergistic effects.
In conclusion, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-cancer, and anti-diabetic effects. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of PARP, which prevents excessive activation of PARP that can lead to cell death. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide should focus on developing analogs with improved pharmacological properties, studying its potential use in the treatment of other diseases, and exploring its use in combination with other therapeutic agents.
合成方法
The synthesis of 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide involves the reaction of 2,3-dimethylquinoxaline with propylamine and chloroacetyl chloride. The resulting product is then treated with ammonia to yield 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide. This method has been used by several researchers to synthesize 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide with high purity and yield.
科学研究应用
2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been used extensively in scientific research to study its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2,3-dimethyl-N~6~-propyl-6-quinoxalinecarboxamide has been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity.
属性
IUPAC Name |
2,3-dimethyl-N-propylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-7-15-14(18)11-5-6-12-13(8-11)17-10(3)9(2)16-12/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFNWKCUOWHSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-propylquinoxaline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)


![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)


![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
